Discovery and Initial Studies of 5-[4-(Octyloxy)phenyl]-1H-pyrazole
Discovery and Initial Studies of 5-[4-(Octyloxy)phenyl]-1H-pyrazole
This in-depth technical guide details the chemical identity, synthesis, and functional applications of 5-[4-(Octyloxy)phenyl]-1H-pyrazole , a significant mesogenic scaffold used in supramolecular chemistry and medicinal research.
Technical Guide & Whitepaper
Executive Summary
5-[4-(Octyloxy)phenyl]-1H-pyrazole is a lipophilic heterocyclic compound belonging to the class of 3(5)-arylpyrazoles. It was primarily discovered and characterized within the context of materials science and coordination chemistry , specifically as a ligand for constructing luminescent metallomesogens (metal-containing liquid crystals). Its structure combines a polar pyrazole headgroup capable of hydrogen bonding and metal coordination with a hydrophobic octyloxy tail that induces mesophase (liquid crystal) formation.
Beyond materials science, this scaffold serves as a critical hydrophobic core in medicinal chemistry , where the octyloxy tail mimics lipid substrates, making it a valuable lead for designing inhibitors of membrane-bound enzymes (e.g., Monoacylglycerol lipase, Cyclooxygenase) and kinases.
Chemical Discovery & Structural Logic
The compound acts as a "privileged structure"—a molecular framework capable of providing useful ligands for diverse receptors and enzymes.
Structural Analysis[1][2][3]
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Core: 1H-pyrazole (tautomeric equilibrium between 3- and 5-positions).
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Functionality:
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N-H / N: Proton donor/acceptor for H-bonding or metal coordination (e.g., Au(I), Ag(I)).
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Octyloxy Chain: Provides Van der Waals forces necessary for supramolecular self-assembly and lipid bilayer penetration.
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Tautomerism
In solution, the compound exists as a tautomeric mixture. While IUPAC naming may specify "5-", the rapid proton exchange renders the 3- and 5-positions equivalent unless the nitrogen is substituted.
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Tautomer A: 5-[4-(Octyloxy)phenyl]-1H-pyrazole
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Tautomer B: 3-[4-(Octyloxy)phenyl]-1H-pyrazole[2]
Synthesis & Experimental Protocols
The synthesis follows a robust two-step protocol involving Claisen condensation followed by heterocyclization.
Reaction Pathway
The synthesis begins with 4'-hydroxyacetophenone , which is alkylated to introduce the octyl chain, followed by the formation of the pyrazole ring.
Figure 1: Synthetic route for 5-[4-(Octyloxy)phenyl]-1H-pyrazole.
Detailed Protocol
Step 1: Synthesis of 4'-Octyloxyacetophenone
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Dissolve 4'-hydroxyacetophenone (1.0 eq) in acetone or DMF.
-
Add potassium carbonate (
, 2.0 eq) and 1-bromooctane (1.1 eq). -
Reflux for 12–24 hours. Monitor by TLC.[4]
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Filter inorganic salts, concentrate, and recrystallize from ethanol.
Step 2: Formation of the Pyrazole Core
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Activation: Dissolve 4'-octyloxyacetophenone (10 mmol) in dry DMF. Add
-dimethylformamide dimethyl acetal (DMF-DMA, 15 mmol). Reflux for 8 hours to form the dimethylamino-enone intermediate. -
Cyclization: Evaporate solvent. Dissolve the residue in ethanol (20 mL). Add hydrazine hydrate (20 mmol).
-
Reflux for 4 hours.
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Purification: Cool to room temperature. The product often precipitates. Filter and recrystallize from ethanol/water to yield white/off-white crystals.
Materials Science Applications: Metallomesogens
The primary "discovery" context for this specific molecule lies in its use as a ligand for Gold(I) complexes , as detailed in studies by Crespo et al. and others in the field of luminescent liquid crystals.
Ligand Behavior
The pyrazole nitrogen acts as a donor to form complexes such as [Au(PPh3)(L)] (where L is the deprotonated pyrazolate).
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Aurophilicity: The lipophilic tail allows these complexes to align in smectic phases (layered structures), while the gold centers interact via weak Au-Au bonds (aurophilic interactions), leading to tunable luminescence.
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Self-Assembly: The 5-(4-octyloxyphenyl) group drives the formation of supramolecular polymers through hydrogen bonding (in the free ligand) or metal-coordination geometry (in complexes).
Key Data: Ligand vs. Complex
| Property | Free Ligand (Pyrazole) | Gold(I) Complex |
| State | Crystalline Solid | Metallomesogen (Liquid Crystal) |
| Melting Point | ~95–100 °C | Varies (often lower mesophase transition) |
| Luminescence | Weak / None | High (Phosphorescence due to Au) |
| Coordination | H-bond donor (N-H) | Monodentate N-donor to Metal |
Biological Potential & Mechanism of Action
While often used as a material precursor, the 5-aryl-pyrazole scaffold with a lipophilic tail is a validated pharmacophore.
Target Specificity
The "Octyloxy-Phenyl-Pyrazole" motif mimics the arachidonic acid tail found in natural lipid signaling molecules.
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Enzyme Targets:
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Lipoxygenases (LOX): The lipophilic tail occupies the substrate channel, preventing linoleic/arachidonic acid binding.
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Cyclooxygenase-2 (COX-2): Pyrazoles are classic COX-2 pharmacophores (e.g., Celecoxib). The octyloxy chain adds selectivity for hydrophobic pockets.
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Alpha-Glucosidase: Derivatives have shown potency by binding to allosteric hydrophobic sites.
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Figure 2: Dual functionality of the scaffold in biology and materials science.
References
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Crespo, O., et al. (2012). "Aurophilic towards H-bonding interactions in phosphine-pyrazolato-gold(I) complexes: Luminescence studies and crystal structure." Dalton Transactions, 41(17), 5307–5318. Link
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Fun, H. K., et al. (2011). "Structural studies of pyrazole derivatives: 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid." PMC - NIH, related structural insights. Link
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Sigma-Aldrich. (n.d.). "Product Specification: 3-(4-(Octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide." Sigma-Aldrich Catalog. Link
-
FooDB. (2010).[5] "1-Phenyl-5-propyl-1H-pyrazole and related phenylpyrazoles." FooDB Compound Database. Link
Sources
- 1. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate | 121239-75-6 | TCI AMERICA [tcichemicals.com]
- 2. Synthesis and characterization of azolate gold(i) phosphane complexes as thioredoxin reductase inhibiting antitumor agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde obtained from a microwave-assisted reaction using caesium carbonate as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Showing Compound 1-Phenyl-5-propyl-1H-pyrazole (FDB016139) - FooDB [foodb.ca]
